

Analysis of total petroleum hydrocarbons (TPH) in water using a deuterated alkane standard.

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An increasing focus on environmental contaminants and their potential impact on human health and ecosystems necessitates robust and reliable analytical methods. Total Petroleum Hydrocarbons (TPH) are a complex mixture of compounds originating from crude oil, and their presence in water sources is a significant concern. For researchers, scientists, and drug development professionals, ensuring the purity of water sources is critical, as contamination can impact experimental outcomes and manufacturing processes. The use of isotope dilution mass spectrometry (IDMS), specifically with deuterated alkane standards, offers a highly accurate and precise method for the quantification of TPH.[1] This approach corrects for analyte loss during sample preparation and analysis, providing more reliable data.[1][2]

This document provides a detailed application note and protocol for the analysis of TPH in water using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Principle

This method is designed for the quantitative determination of TPH in water, covering a range of hydrocarbons from approximately C10 to C40. The procedure involves the extraction of hydrocarbons from the water sample using a solid-phase extraction disk or cartridge.[3] A known amount of a deuterated alkane internal standard is added to the sample prior to extraction. This standard is chemically similar to the target analytes but has a different mass due to the presence of deuterium atoms.[1]



Following extraction, the analytes are eluted from the SPE material, concentrated, and analyzed by GC-MS.[4] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the target hydrocarbons and the deuterated internal standard. Quantification is achieved by calculating the ratio of the response of the native analyte to the deuterated standard, which effectively corrects for any variability or loss during the sample preparation and injection process.[1]

Apparatus, Reagents, and Standards

2.1 Apparatus

- Glassware: 1 L amber glass bottles with Teflon-lined caps, 40 mL vials with Teflon-lined septa, volumetric flasks, graduated cylinders, and Pasteur pipettes.
- Extraction System: Automated Solid-Phase Extraction (SPE) system or manual vacuum manifold.[3]
- SPE Cartridges/Disks: C18 or similar non-polar sorbent suitable for hydrocarbon extraction.
- Concentration System: Nitrogen evaporator (e.g., TurboVap) with a water bath.[5]
- Analytical Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an autosampler.[4]
- Analytical Column: A non-polar capillary column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness), is suitable for separating hydrocarbons.

2.2 Reagents and Solvents

- Solvents: Dichloromethane (DCM), n-hexane, acetone, and methanol (pesticide residue or GC grade).
- Reagents: Anhydrous sodium sulfate, reagent water (ASTM Type II or equivalent).
- Gases: Helium (99.999% purity) for GC carrier gas.

2.3 Standards



- TPH Standard: A certified reference material consisting of a 1:1 (w/w) mixture of diesel and mineral oil is commonly used.[3]
- Deuterated Internal Standard (IS): A solution of one or more deuterated alkanes, such as n-Dodecane-d26, n-Hexadecane-d34, n-Eicosane-d42, n-Tetracosane-d50, and n-Triacontane-d62.[6] The internal standard solution should be prepared in a suitable solvent like dichloromethane.
- Calibration Standards: A series of at least five calibration standards should be prepared by diluting the TPH standard in n-hexane. Each calibration standard must be spiked with the deuterated internal standard at the same concentration as the samples.[1]

Experimental Protocol

- 3.1 Sample Collection and Preservation
- Collect water samples in 1 L amber glass bottles with Teflon-lined caps, ensuring no headspace to minimize loss of volatile components.[1]
- If immediate analysis is not possible, preserve the samples by acidifying to pH <2 with HCl and store at 4°C.
- The maximum holding time before extraction is typically 14 days.
- 3.2 Sample Preparation and Extraction (SPE)
- Internal Standard Spiking: Allow the water sample (typically 500 mL to 1 L) to reach room temperature. Add a precise volume of the deuterated internal standard solution to the sample.
- SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then reagent water through it, ensuring the sorbent does not go dry.[3]
- Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).
- Sorbent Drying: After the entire sample has passed through, draw air through the cartridge for 15-20 minutes to remove residual water.



- Elution: Elute the trapped hydrocarbons from the cartridge using an appropriate solvent, such as dichloromethane (DCM) or a mixture of acetone and n-hexane.[3] Collect the eluate in a collection tube.
- Drying the Extract: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.
- Concentration: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.[5]
- Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3.3 GC-MS Analysis

- Set up the GC-MS system according to the parameters outlined in Table 1.
- Inject 1 μL of the concentrated extract into the GC-MS.
- Acquire data in Selected Ion Monitoring (SIM) mode. The ions to be monitored will depend on the specific deuterated standards used and the hydrocarbon range of interest.

Table 1: Example GC-MS Operating Conditions



Parameter	Value	
Gas Chromatograph		
Injection Mode	Splitless	
Injector Temperature	280°C	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Oven Program	Initial Temp: 40°C (hold 5 min)	
	Ramp 1: 10°C/min to 320°C	
	Hold: 10 min at 320°C	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI) at 70 eV	
MS Source Temp	230°C	
MS Quad Temp	150°C	
Acquisition Mode	Selected Ion Monitoring (SIM)	

| Example SIM Ions | m/z 57, 71, 85 (for TPH); specific molecular ions for deuterated standards

Data Analysis and Quality Control

4.1 Quantification The concentration of TPH is calculated based on the integrated area of the total ion chromatogram over the specified retention time window (e.g., C10 to C40) relative to the area of the deuterated internal standard. A calibration curve is constructed by plotting the relative response (analyte area / IS area) against the concentration of the calibration standards. The concentration of TPH in the sample is then determined from this curve.

4.2 Quality Control (QC)



- Method Blank: An aliquot of reagent water is carried through the entire analytical process to check for contamination.
- Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of TPH is analyzed to assess method accuracy.
- Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate field sample is spiked with a known amount of TPH to evaluate matrix effects and precision.
- Internal Standard Response: The absolute area of the deuterated internal standard in all samples and QC standards should be monitored to ensure it is within acceptable limits (e.g., 50-150% of the average area in the calibration standards).

Method Performance Data

The performance of this method is summarized in the following tables, with data compiled from typical applications of TPH analysis in water.

Table 2: Method Detection and Quantitation Limits

Parameter	Concentration (μg/L)
Method Detection Limit (MDL)	50
Reporting Limit (RL)	100

Based on a 1 L water sample.

Table 3: Accuracy and Precision (LCS and MS/MSD)

QC Sample	Spiked Concentration (µg/L)	Average Recovery (%)	Relative Percent Difference (RPD)
LCS	500	95%	N/A
MS	500	92%	6%
MSD	500	98%	



Acceptance criteria are typically 70-130% for recovery and <20% for RPD.

Table 4: Calibration Linearity

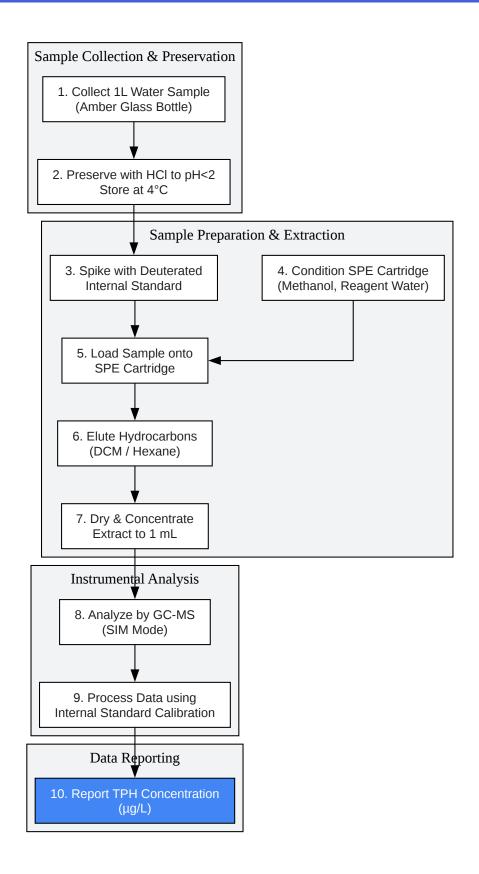
Analyte	Calibration Range (µg/L)	Correlation Coefficient (r²)
TPH (C10-C40)	100 - 2000	>0.998

Based on a 1:1 diesel/mineral oil standard.[3]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data reporting.





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Caption: TPH analysis workflow from sample collection to reporting.



Conclusion

The described method, utilizing solid-phase extraction and GC-MS with a deuterated internal standard, provides a robust, sensitive, and accurate means for quantifying total petroleum hydrocarbons in water samples. The isotope dilution approach ensures high data quality by correcting for variations in extraction efficiency and instrument response. This makes the method highly suitable for environmental monitoring and for ensuring water quality in critical research and industrial applications.

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